molecular formula C7H5BrN2O B15335105 3-Amino-5-bromobenzisoxazole

3-Amino-5-bromobenzisoxazole

Cat. No.: B15335105
M. Wt: 213.03 g/mol
InChI Key: QOGAZAXMLMZPLQ-UHFFFAOYSA-N
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Description

3-Amino-5-bromobenzisoxazole is a heterocyclic compound featuring a fused benzene and isoxazole ring system, substituted with an amino (-NH₂) group at the 3-position and a bromine atom at the 5-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. Synthesis typically involves cyclocondensation reactions, such as those mediated by polyphosphoric acid with substituted amines, as observed in analogous isoxazole derivatives .

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

5-bromo-2,1-benzoxazol-3-amine

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,9H2

InChI Key

QOGAZAXMLMZPLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC(=C2C=C1Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromobenzisoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-5-bromobenzoic acid with hydroxylamine under acidic conditions to form the isoxazole ring . Another approach involves the use of nitrile oxides and dipolarophiles in a [3+2] cycloaddition reaction .

Industrial Production Methods: Industrial production of 3-Amino-5-bromobenzisoxazole often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-bromobenzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-5-bromobenzisoxazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 3-Amino-5-bromobenzisoxazole and related compounds:

Compound Name Substituents CAS Number Key Properties/Applications
3-Amino-5-bromobenzisoxazole 3-NH₂, 5-Br Not Provided Pharmacological intermediate; halogenated reactivity
3-Amino-5-methyl-isoxazole 3-NH₂, 5-CH₃ 1072-67-9 Enhanced solubility due to methyl group; used in small-molecule drug synthesis
3-Amino-5-tert-butylisoxazole 3-NH₂, 5-C(CH₃)₃ Not Provided Bulky tert-butyl group improves metabolic stability; research applications in catalysis
5-Bromo-3-phenylisooxazole 5-Br, 3-C₆H₅ Not Provided Bromine and phenyl enhance lipophilicity; agrochemical precursor
5-Bromo-3-(3-bromophenyl)isoxazole 5-Br, 3-(3-Br-C₆H₄) 51726-03-5 Dual bromine substitution increases electrophilicity; used in cross-coupling reactions
2-Amino-5-nitrothiazole Thiazole ring, 2-NH₂, 5-NO₂ 121-66-4 Nitro group confers antimicrobial activity; structurally distinct (thiazole vs. isoxazole)

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